molecular formula C8H5ClF4O B11720037 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11720037
M. Wt: 228.57 g/mol
InChI Key: RAWOMWQEVBTMOC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated building block of significant interest in advanced pharmaceutical and agrochemical research. The compound integrates a 2,2,2-trifluoroethan-1-ol moiety, a structure recognized in scientific literature for its ability to influence the conformational stability of molecular architectures . The incorporation of fluorine atoms and the chloro-fluorophenyl group is a strategic approach in modern drug design, as these features are known to profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity . This makes the compound a valuable intermediate for exploring structure-activity relationships, particularly in the synthesis of complex molecules with potential biological activity. While public data on its specific mechanisms is limited, its structure suggests utility as a precursor for further chemical transformation, including oxidation to carboxylic acids or serving as a key synthon in the development of novel T-type calcium channel antagonists and other bioactive targets . This product is intended for laboratory research purposes by qualified personnel.

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

RAWOMWQEVBTMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Aromatic Substitution Patterns
  • 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol (C₈H₄ClF₃NO₃): The nitro group at the 3-position introduces strong electron-withdrawing effects, lowering the alcohol’s pKa (~10.5) compared to the target compound. This enhances hydrogen-bonding capacity but may reduce metabolic stability due to nitro group reduction in vivo .
  • 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156) (C₉H₈ClF₃O): A methyl group at the 3-position provides electron-donating effects, slightly increasing pKa (~12.5) and improving steric bulk, which can hinder enzymatic degradation .
Fluorination on the Ethanol Moiety
  • 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol (C₈H₆ClF₃O): Replacing one fluorine atom with hydrogen reduces lipophilicity (logP ~2.0) and acidity (pKa ~13.5), diminishing its utility as a carboxylic acid bioisostere .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) logP pKa Key Feature(s)
Target Compound C₈H₅ClF₄O 228.58 2.5 ~12 High BBB penetration, bioisostere
1-(4-Chloro-3-nitrophenyl)-TFEOH C₈H₄ClF₃NO₃ 269.57 1.8 ~10.5 Nitro group enhances reactivity
1-(4-Chloro-3-methylphenyl)-TFEOH (C156) C₉H₈ClF₃O 224.61 3.0 ~12.5 Methyl improves stability
2-(3-Chloro-2-fluorophenyl)-DFEOH C₈H₆ClF₃O 210.58 2.0 ~13.5 Lower acidity, reduced logP

Notes:

  • TFEOH : Trifluoroethan-1-ol; DFEOH : Difluoroethan-1-ol.
  • logP values estimated via computational methods (e.g., XLogP3).

Q & A

Q. How can the synthesis of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol be optimized for higher yields and purity?

  • Methodological Answer : Optimize reaction conditions by:
  • Catalyst Selection : Use copper(I) catalysts (e.g., CuI) to enhance regioselectivity in "click" reactions involving aryl halides and alkynes, as demonstrated in analogous trifluoromethylphenyl derivatives .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Lower temperatures may reduce decomposition of fluorinated intermediates .
  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile improve solubility of halogenated aromatic precursors .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials.

Q. What analytical methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and fluorine/chlorine positioning . ORTEP-III can generate graphical representations of thermal ellipsoids for clarity in publications .
  • Spectroscopy : Combine 19F^{19}\text{F} NMR (to confirm trifluoroethyl groups) and 1H^{1}\text{H} NMR (to resolve aromatic proton splitting patterns). Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for halogenated species .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility Testing : Prepare stock solutions in DMSO (10 mM) and test serial dilutions in PBS or cell culture media. Centrifuge to detect precipitation .
  • Stability Assessment : Store aliquots at -80°C (6-month stability) and -20°C (1-month stability). Monitor degradation via HPLC at intervals, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Methodological Answer :
  • Refinement Strategies : In SHELXL, apply restraints for geometrically similar groups (e.g., C-F and C-Cl bonds) and use the "ISOR" command to address anisotropic displacement parameter errors .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths/angles in analogous halogenated ethanols .

Q. What strategies are effective for separating enantiomers of this compound, given its chiral center?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Kinetic Resolution : Employ enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer, leveraging steric hindrance from the trifluoroethyl group .

Q. How can researchers evaluate the compound’s interaction with enzymes (e.g., cytochrome P450 isoforms) for toxicity studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites, focusing on halogen-π interactions between the chlorofluorophenyl group and aromatic residues .
  • Kinetic Assays : Perform fluorimetric assays with recombinant CYP3A4, measuring NADPH depletion rates at varying substrate concentrations (0–100 µM) to calculate KmK_m and VmaxV_{max} .

Q. What computational approaches are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for hydroxylation at the trifluoroethyl group using B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in liver microsomal membranes (POPC lipid bilayers) to identify preferred oxidation sites .

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